
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorophenyl group, a methylethoxy group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Methylethoxy Group: The methylethoxy group can be added through an etherification reaction using an appropriate alcohol and an acid catalyst.
Oxidation to Form the Carboxylic Acid: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- 1-(4-Bromophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- 1-(4-Methylphenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
Uniqueness
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties
Propiedades
Fórmula molecular |
C15H14FNO4 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-oxo-6-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14FNO4/c1-9(2)21-13-8-7-12(15(19)20)14(18)17(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,19,20) |
Clave InChI |
PVYGGKWWSJFWBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



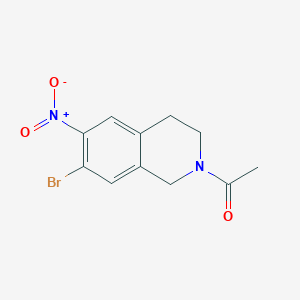

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
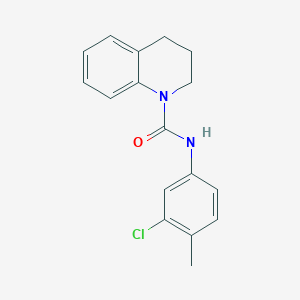
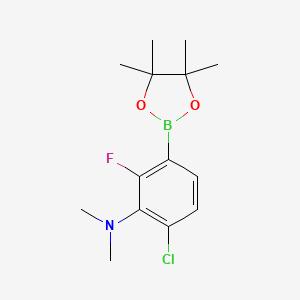



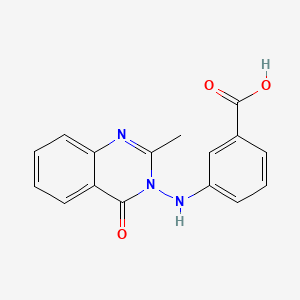

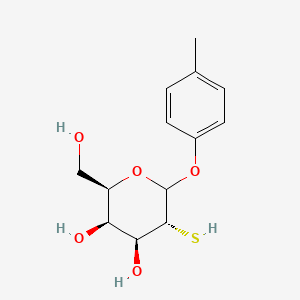

![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
